Cas no 362049-54-5 (L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride)
L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride Chemical and Physical Properties
Names and Identifiers
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- Sulfonium,[(3S)-3-amino-3-carboxypropyl]di(methyl-d3)-, chloride (9CI)
- L-Methionine-S-methyl Sulfonium Chloride-d6
- L-Methionine-S-methyl Sulfonium Chloride-d6 Hydrochloride
- L-Methionine-S-methy
- [(3S)-3-amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium,chloride
- L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride
- HY-N2551S
- [(3S)-3-Amino-3-carboxypropyl]{bis[(~2~H_3_)methyl]}sulfanium chloride
- [(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride
- DTXSID70857982
- HY-150954S
- 362049-54-5
- L-Methionine-d3 (S-methyl-d3) Methyl-d3-sulfonium Chloride
- (S)-(3-AMINO-3-CARBOXYPROPYL)BIS(METHYL-D3)SULFONIUM CHLORIDE
- F93136
- L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride
- CS-0379973
- Vitas U-d6 (chloride)
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- Inchi: 1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1/i1D3,2D3;
- InChI Key: MYGVPKMVGSXPCQ-YIUVPUIYSA-N
- SMILES: [Cl-].[S+](C([2H])([2H])[2H])(C([2H])([2H])[2H])CC[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 205.08100
- Monoisotopic Mass: 205.0810380g/mol
- Isotope Atom Count: 6
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 116
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.3Ų
Experimental Properties
- Melting Point: 138-151°C
- PSA: 88.62000
- LogP: -2.62940
L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M260471-10mg |
L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride |
362049-54-5 | 10mg |
$ 454.00 | 2023-09-07 |
L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride
L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride (CAS No. 362049-54-5)
L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride (CAS No. 362049-54-5) is a deuterated derivative of the essential amino acid L-Methionine. This compound is widely used in various research applications, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. The deuterium labeling of this compound provides enhanced stability and reduced metabolic degradation, making it an invaluable tool for studying metabolic pathways and drug metabolism.
The structure of L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride consists of a sulfur-containing amino acid backbone with deuterium atoms substituted at specific positions. The deuterium labeling at the S-methyl group and the methyl sulfonium group imparts unique properties to the molecule, which can be leveraged in various analytical and research methodologies.
Recent studies have highlighted the importance of deuterated compounds in understanding the mechanisms of drug action and metabolism. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that deuterated analogs of L-Methionine exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. This finding has significant implications for drug development, as it allows researchers to design more stable and effective therapeutic agents.
In the context of metabolic studies, L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride is often used as a tracer molecule to track the fate of L-Methionine in biological systems. The deuterium labeling provides a clear distinction between endogenous and exogenous sources of L-Methionine, enabling researchers to gain insights into its metabolic pathways and interactions with other biomolecules.
Additionally, this compound has found applications in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic composition. Deuterium-labeled compounds like L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride offer improved signal resolution and sensitivity in NMR experiments, facilitating the detailed structural characterization of complex biomolecules.
The use of deuterated compounds in mass spectrometry (MS) has also been extensively explored. The presence of deuterium atoms results in distinct isotopic peaks, which can be used to differentiate between labeled and unlabeled molecules. This property is particularly useful in quantitative analysis and metabolomics studies, where precise measurement of metabolite concentrations is crucial.
In pharmaceutical research, L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride has been employed to investigate the metabolism and pharmacokinetics of drugs that are metabolized via methylation pathways. By incorporating this deuterated compound into drug molecules, researchers can gain a deeper understanding of how these drugs are processed by the body and how their efficacy can be optimized.
The safety profile of L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride has been well-established through extensive toxicological studies. These studies have shown that the compound is generally well-tolerated and does not exhibit significant toxicity at relevant concentrations. This makes it suitable for use in both in vitro and in vivo experiments.
In conclusion, L-Methionine-d3 (S-methyl-d3) Methyl-d3 Sulfonium Chloride (CAS No. 362049-54-5) is a versatile and valuable tool in modern biochemical and pharmaceutical research. Its unique properties make it an essential component in studies aimed at understanding metabolic pathways, drug metabolism, and the structural characterization of biomolecules. As research continues to advance, the applications of this compound are likely to expand further, contributing to new discoveries and innovations in the field.